2-Bromo-1-indanol

Description

The exact mass of the compound 2-Bromo-1-indanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10389. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1-indanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-indanol including the price, delivery time, and more detailed information at info@benchchem.com.

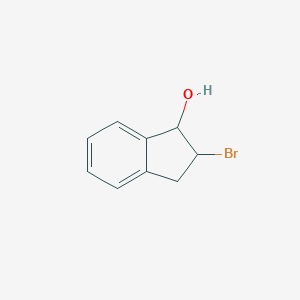

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTESDSDXFLYAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316516 | |

| Record name | 2-Bromo-1-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-80-6 | |

| Record name | 2-Bromo-1-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoindan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5400-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoindan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1-indanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E68V72BZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromo-1-indanol: A Comprehensive Technical Guide for Researchers

CAS Number: 5400-80-6

This technical guide provides an in-depth overview of 2-Bromo-1-indanol, a versatile bicyclic alcohol with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, and biological activities.

Chemical and Physical Properties

2-Bromo-1-indanol, also known as 2-bromoindan-1-ol or indene bromohydrin, is a white to off-white crystalline powder.[1] It serves as a crucial building block in the synthesis of various pharmaceutical agents due to its unique structural features.[1]

Table 1: Physicochemical Properties of 2-Bromo-1-indanol

| Property | Value | Reference |

| CAS Number | 5400-80-6 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [2][3][4] |

| Molecular Weight | 213.07 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 129-132 °C | [2] |

| Boiling Point | 247.5 °C (estimate) | [2] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents like ethanol, dimethylformamide, and chloroform. | [1] |

| Density | 1.3841 g/cm³ (estimate) | [2] |

Table 2: Spectroscopic Data of 2-Bromo-1-indanol

| Spectrum Type | Data | Reference |

| ¹H NMR | Spectra available in DMSO-d₆ | [1] |

| ¹³C NMR | Spectra available in DMSO-d₆ | [1] |

| Infrared (IR) | Spectra available (KBr disc and nujol mull) | [1] |

Synthesis of 2-Bromo-1-indanol

The synthesis of 2-Bromo-1-indanol, particularly the trans isomer, is commonly achieved through the bromohydrination of indene. This reaction typically utilizes N-bromosuccinimide (NBS) as a bromine source in an aqueous medium.

Experimental Protocol: Synthesis of trans-2-Bromo-1-indanol from Indene

Materials:

-

Indene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve indene in a mixture of DMSO and water.

-

Cool the mixture in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield trans-2-Bromo-1-indanol as a white crystalline solid.

The reaction proceeds via the formation of a bromonium ion intermediate from the reaction of indene with the electrophilic bromine from NBS. Subsequent nucleophilic attack by water from the opposite face of the bromonium ion leads to the trans product.

Caption: Synthesis of trans-2-Bromo-1-indanol from Indene.

Applications in Drug Development and Biological Activity

2-Bromo-1-indanol is a valuable precursor in the synthesis of a variety of biologically active molecules.[1] The indane scaffold is present in several approved drugs, and derivatives of 2-bromo-1-indanol have been investigated for their therapeutic potential.[5][6]

The compound itself has been reported to possess antiviral, antimicrobial, and anti-inflammatory properties.[1][3] While the precise mechanisms of action are not fully elucidated for 2-Bromo-1-indanol itself, the anti-inflammatory effects of structurally related bromo-substituted aromatic compounds and indane derivatives often involve the modulation of key inflammatory signaling pathways.[6][7]

Potential Anti-Inflammatory Signaling Pathway

A plausible mechanism for the anti-inflammatory activity of compounds with structural similarities to 2-Bromo-1-indanol involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

In a typical inflammatory response initiated by a stimulus like lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) triggers a downstream cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathway, involving kinases like p38, JNK, and ERK, is activated, further promoting the inflammatory response. Anti-inflammatory agents can intervene at various points in these pathways.

Caption: Potential Anti-Inflammatory Mechanism via NF-κB and MAPK Pathways.

Reactions of 2-Bromo-1-indanol

2-Bromo-1-indanol is a versatile intermediate that can undergo various chemical transformations. The presence of both a hydroxyl group and a bromine atom allows for a range of subsequent reactions. For instance, it has been shown to react with various amines to produce substituted amino-indanols, which are of interest in medicinal chemistry.

Reaction with Amines

2-Bromo-1-indanol reacts with primary and secondary amines, typically through nucleophilic substitution where the amine displaces the bromide ion. This reaction is often used to introduce nitrogen-containing functional groups into the indane scaffold, which can be crucial for biological activity.

Caption: General Reaction of 2-Bromo-1-indanol with an Amine.

Safety and Handling

2-Bromo-1-indanol is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a summary of the key properties and applications of 2-Bromo-1-indanol. Further research into its specific mechanisms of biological action is ongoing and will likely unveil new therapeutic possibilities for this versatile molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indane Derivatives | Eburon [eburon-organics.com]

- 7. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-indanol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-indanol is a halogenated bicyclic alcohol that serves as a versatile intermediate in organic synthesis. Its rigid indane scaffold, coupled with the reactive bromine and hydroxyl functionalities, makes it a valuable building block for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-indanol, detailed experimental protocols for its synthesis and analysis, and a summary of its known reactivity and potential biological applications.

Physical and Chemical Properties

2-Bromo-1-indanol is a white to pale cream crystalline solid at room temperature.[1][2] It is sparingly soluble in water but soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform.[1]

Table 1: Physical and Chemical Properties of 2-Bromo-1-indanol

| Property | Value | Source(s) |

| CAS Number | 5400-80-6 | [2] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | White to pale cream crystals or powder | [1][2] |

| Melting Point | 128-132 °C | [2] |

| 129-132 °C (lit.) | [1] | |

| 130-131 °C (lit.) (for trans-isomer) | [4] | |

| Boiling Point | 247.5 °C (rough estimate) | [1] |

| Flash Point | 146.3 °C (rough estimate) | [1] |

| Solubility | Soluble in ethanol, dimethylformamide, chloroform | [1] |

| Sparingly soluble in water | [5] | |

| pKa | 13.19 ± 0.40 (Predicted) | [1] |

Table 2: Spectroscopic Data for 2-Bromo-1-indanol

| Technique | Data and Conditions | Source(s) |

| ¹H NMR | 400 MHz in DMSO-d₆ | [5][6] |

| ¹³C NMR | in DMSO-d₆ | [5][7] |

| Infrared (IR) | KBr disc or nujol mull | [3][5] |

| Mass Spectrometry (MS) | Electron Ionization (EI) | [8] |

Experimental Protocols

Synthesis of 2-Bromo-1-indanol from Indene

A common method for the preparation of 2-Bromo-1-indanol is the reaction of indene with N-bromosuccinimide (NBS) in a suitable solvent system, often aqueous dimethyl sulfoxide (DMSO). This reaction proceeds via a bromonium ion intermediate, which is then attacked by water to yield the bromohydrin.

Materials:

-

Indene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve indene in a mixture of DMSO and water.

-

Cool the reaction mixture in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9] Place the powder in a die and apply pressure to form a transparent or translucent pellet.

-

Sample Preparation (Nujol Mull Method): Grind a small amount of the solid sample to a fine powder and then mix it with a few drops of Nujol (mineral oil) to create a thick paste.[9] Apply a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

Analysis: Place the prepared sample in the IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified 2-Bromo-1-indanol in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).[5]

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Potential Applications

Reaction with Amines

2-Bromo-1-indanol readily reacts with primary and secondary amines. This reaction typically proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile and displaces the bromide ion. This reaction is a valuable method for the synthesis of 2-amino-1-indanols, which are important chiral building blocks in medicinal chemistry.

For example, the reaction of 2-Bromo-1-indanol with ethanolamine yields 2-hydroxy-1-(β-hydroxy)ethylaminoindane.[10] Similarly, it reacts with benzylamine to form 1-benzylamino-2-hydroxyindane.[10] The stereochemistry of the starting material can be inverted during the reaction, which is characteristic of an Sₙ2 pathway.

Potential Biological Activity

While extensive biological studies on 2-Bromo-1-indanol itself are limited, related structures and its role as a synthetic intermediate suggest potential applications. The molecule has been associated with antimicrobial, anti-inflammatory, and antiviral properties.[5][8] These activities are likely due to the presence of the bromo and hydroxyl groups on the indane scaffold, which can interact with biological targets. Further research is needed to elucidate the specific mechanisms of action and to explore its therapeutic potential.

Visualizations

Caption: Synthesis of 2-Bromo-1-indanol from indene.

Caption: Reaction of 2-Bromo-1-indanol with a primary amine.

References

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-1-indanol, 99% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-2-Bromo-1-indanol 99 10368-44-2 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Bromo-1-indanol(5400-80-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Bromo-1-indanol(5400-80-6) 13C NMR [m.chemicalbook.com]

- 8. PubChemLite - 2-bromo-1-indanol (C9H9BrO) [pubchemlite.lcsb.uni.lu]

- 9. Infrared Spectroscopy Sample Preparation | Study Guide - Edubirdie [edubirdie.com]

- 10. Behaviour of 2-Bromo-1-1ndanol Towards Some Amines – Oriental Journal of Chemistry [orientjchem.org]

Synthesis of 2-Bromo-1-indanol from Indene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-1-indanol from indene, a critical process for generating key intermediates in pharmaceutical and materials science research. The document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative and qualitative data in a clear, structured format.

Introduction

The synthesis of 2-bromo-1-indanol from indene is a classic example of an electrophilic addition reaction, specifically a halohydrin formation. This transformation is of significant interest as the resulting bromohydrin is a versatile synthetic intermediate. The presence of both a hydroxyl and a bromo functional group allows for a variety of subsequent chemical modifications, making 2-bromo-1-indanol a valuable building block in the synthesis of more complex molecules, including drug candidates and functional materials. The reaction is typically carried out using a source of electrophilic bromine in the presence of water as a nucleophile. N-Bromosuccinimide (NBS) in an aqueous solvent system is a commonly employed and safer alternative to using hazardous liquid bromine.

Reaction Mechanism

The synthesis of 2-bromo-1-indanol from indene proceeds via a well-established electrophilic addition mechanism. The reaction is stereoselective, predominantly yielding the trans-diastereomer due to the anti-addition of the bromine and hydroxyl groups across the double bond of the indene molecule.

The mechanism can be described in the following steps:

-

Formation of a Bromonium Ion: The π-bond of the indene molecule acts as a nucleophile, attacking the electrophilic bromine atom of N-bromosuccinimide (NBS). This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.[1] The formation of this bridged ion is crucial for the stereochemical outcome of the reaction.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bulky bromonium ion, leading to an anti-addition.[2]

-

Deprotonation: Finally, a base (such as another water molecule or the succinimide anion) removes a proton from the oxonium ion intermediate to yield the neutral 2-bromo-1-indanol product.[3]

The regioselectivity of the nucleophilic attack by water is directed to the benzylic carbon (C1), which can better stabilize the partial positive charge in the transition state. This leads to the formation of 2-bromo-1-indanol.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of trans-2-bromo-1-indanol. It is important to note that specific yields can vary based on the exact experimental conditions and scale of the reaction.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉BrO | [4] |

| Molecular Weight | 213.07 g/mol | [4] |

| Typical Yield | 83.9% | [5] |

| Purity (by GC) | 97.0% | [5] |

| Melting Point | 130-131 °C (trans isomer) | |

| CAS Number | 5400-80-6 (racemate), 10368-44-2 (trans isomer) |

Experimental Protocols

Materials:

-

Indene

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve indene (1.0 equivalent) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 4:1 v/v).

-

Cool the solution in an ice-water bath.

-

To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise over a period of 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure trans-2-bromo-1-indanol as a white crystalline solid.

Characterization Data

The structure and purity of the synthesized 2-bromo-1-indanol can be confirmed by various analytical techniques.

| Property | Description | Reference |

| Appearance | White to off-white crystalline powder | [5] |

| ¹H NMR | Spectral data available | [7][8] |

| ¹³C NMR | Spectral data available | [9] |

| Infrared (IR) | Spectral data available | [4] |

| Mass Spectrometry (MS) | Spectral data available | [4] |

Note: Detailed spectral assignments including chemical shifts (δ) and coupling constants (J) should be determined by the researcher and compared with literature values where available.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the synthesis of 2-bromo-1-indanol from indene using NBS.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. benchchem.com [benchchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 2-Bromo-1-indanol(5400-80-6) 1H NMR [m.chemicalbook.com]

- 8. rubingroup.org [rubingroup.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-1-indanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Bromo-1-indanol, an organic synthesis intermediate. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview based on chemical principles, qualitative data, and a detailed, generalized experimental protocol for the quantitative determination of its solubility. Visual workflows for the experimental protocol and a relevant synthetic pathway are included to aid researchers.

Introduction to 2-Bromo-1-indanol

2-Bromo-1-indanol (CAS: 5400-80-6) is a bicyclic alcohol derivative of indane.[1][2] Its structure, featuring a polar hydroxyl group and a less polar bromo-indane backbone, suggests a varied solubility profile across different organic solvents.[3] It is a white solid with a melting point reported between 75-79°C and 130-132°C, depending on the specific isomer (e.g., the trans-isomer melts at 130-131°C).[4][5] This compound serves as a building block in the synthesis of pharmaceuticals and other organic compounds.[6] Understanding its solubility is crucial for reaction setup, purification, and formulation.

Solubility Profile

Qualitative Solubility Data

Based on its chemical structure and available information, a qualitative solubility profile is presented below. The principle of "like dissolves like" suggests that 2-Bromo-1-indanol will be more soluble in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[4] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[4] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble[4] |

| Water | H₂O | Polar Protic | Sparingly Soluble[6] |

This table is based on qualitative statements and chemical principles. For precise quantitative determination, the experimental protocol provided in the subsequent section should be followed.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 2-Bromo-1-indanol. This protocol is based on the widely accepted isothermal shake-flask method, which is a standard for solubility measurement.[7][8]

Objective: To determine the concentration of 2-Bromo-1-indanol in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

-

2-Bromo-1-indanol (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Bromo-1-indanol to a vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for several hours to let the excess solid settle.[9]

-

Carefully withdraw a known volume of the clear supernatant using a pipette pre-warmed to the experimental temperature.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microparticulates.[10]

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the chosen analytical method.[9]

-

-

Quantitative Analysis (HPLC Method):

-

Develop a calibration curve using standard solutions of 2-Bromo-1-indanol of known concentrations in the chosen solvent.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the solute in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Visual Workflows and Diagrams

Workflow for Solubility Determination

The diagram below illustrates the logical workflow for the quantitative determination of the solubility of an organic compound as detailed in the protocol above.

Synthetic Pathway

2-Bromo-1-indanol can be synthesized via the reaction of 1-indanol with hydrogen bromide under acidic conditions.[4] This relationship is a key aspect for researchers working with this compound.

References

- 1. 2-Bromo-1-indanol | 5400-80-6 [chemicalbook.com]

- 2. Indane - Wikipedia [en.wikipedia.org]

- 3. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 反式-2-溴-1-茚醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of 2-Bromo-1-indanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-1-indanol (CAS: 5400-80-6). Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Physicochemical Properties

2-Bromo-1-indanol is a white to off-white crystalline powder.[1] It is an important building block in the synthesis of various organic compounds and pharmaceuticals.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 5400-80-6 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [2][3][4] |

| Molecular Weight | 213.07 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder/crystals | [1][2] |

| Melting Point | 130 - 131 °C | [4] |

| Synonyms | 2-Bromoindan-1-ol, Indene bromohydrin | [1][2][3] |

Chemical Stability and Degradation

2-Bromo-1-indanol is generally stable under normal, controlled laboratory conditions.[1][4] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Key Stability Factors:

-

Temperature: The compound is stable at ambient temperatures and under normal handling conditions.[1] However, exposure to excess heat should be avoided as it can lead to decomposition.[4]

-

Air and Moisture: While some sources state stability under normal conditions, related brominated phenolic compounds are known to be sensitive to air and moisture, which can promote oxidation.[4][5][6] Therefore, minimizing exposure is a best practice.

-

Light: Certain related compounds are noted to be light-sensitive.[5] To prevent potential photodegradation, protection from light is recommended.

Incompatible Materials:

To prevent vigorous and potentially hazardous reactions, avoid contact with the following classes of substances:

Hazardous Decomposition Products:

Thermal decomposition or reaction with incompatible materials can lead to the release of hazardous substances, including:

The logical pathway from stable compound to degradation is illustrated in the diagram below.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and stability of 2-Bromo-1-indanol. The following table summarizes the recommended procedures.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry place. Ambient temperatures are generally acceptable. | To prevent thermal degradation. | [1][4][8] |

| Atmosphere | Keep containers tightly closed. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation and reaction with atmospheric moisture. | [4][6][9] |

| Container | Use a tightly sealed, light-resistant container. | To protect from air, moisture, and potential photodegradation. | [4][6] |

| Ventilation | Store and handle in a well-ventilated area. | To ensure user safety from potential vapors or dust. | [4][10] |

| Handling | Avoid formation of dust and aerosols. Use personal protective equipment (PPE), including gloves and eye protection. Wash hands thoroughly after handling. | To minimize exposure and ensure operator safety. | [2][4] |

Representative Experimental Protocol: Stability Assessment by HPLC

Objective: To evaluate the stability of 2-Bromo-1-indanol when exposed to heat, light, and air.

Materials:

-

2-Bromo-1-indanol

-

HPLC-grade acetonitrile (or other suitable solvent)

-

Amber and clear HPLC vials

-

Inert gas (Nitrogen or Argon)

-

HPLC system with a suitable column (e.g., C18) and UV detector

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-Bromo-1-indanol in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution via HPLC to determine the initial purity and peak area. This serves as the baseline control.

-

Sample Aliquoting and Storage: Aliquot the stock solution into different sets of vials to test various conditions:

-

Set A (Control): Amber vial, headspace purged with inert gas, stored at a cool, controlled temperature (e.g., 2-8°C).

-

Set B (Light Exposure): Clear vial, headspace purged with inert gas, stored at room temperature under ambient laboratory light.

-

Set C (Air Exposure): Amber vial, sealed with a perforated septum to permit air exchange, stored at room temperature.

-

Set D (Thermal Stress): Amber vial, headspace purged with inert gas, stored at an elevated temperature (e.g., 40°C).

-

-

Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 72 hours, and 1 week), retrieve an aliquot from each vial set.

-

HPLC Analysis: Analyze each aliquot under the identical HPLC conditions used for the initial (T=0) analysis.

-

Data Analysis: Calculate the purity of 2-Bromo-1-indanol in each sample by comparing its peak area to the total peak area of all components in the chromatogram. The appearance of new peaks or a decrease in the main peak area indicates degradation. Plot the percentage purity against time for each condition to visualize the degradation rate.

The workflow for this experimental protocol is visualized below.

Conclusion

2-Bromo-1-indanol is a stable compound when stored under appropriate conditions. The primary risks to its integrity are exposure to excessive heat, strong oxidizing agents, and potentially light, air, and moisture. By adhering to the storage and handling guidelines outlined in this document—namely, using cool, dry, dark, and well-ventilated conditions with tightly sealed containers—researchers can ensure the compound's stability, leading to more reliable and safer experimental outcomes. For quantitative stability assessment, an HPLC-based protocol under controlled stress conditions is recommended.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-1-indanol - Safety Data Sheet [chemicalbook.com]

- 3. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Indene bromohydrin [chembk.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 2-Bromo-1-indanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1-indanol, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 2-Bromo-1-indanol is significantly aided by ¹H and ¹³C NMR spectroscopy. The data presented here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for NMR analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Bromo-1-indanol reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 7.23 - 7.35 | m | - |

| CH-OH | 5.10 | d | J = 6.6 Hz |

| CH-Br | 4.33 | ddd | J = 7.1, 6.8, -16.4 Hz |

| OH | 5.99 | d | J = 6.6 Hz |

| CH₂ | 3.10, 3.56 | m | - |

Table 1: ¹H NMR chemical shifts and coupling constants for 2-Bromo-1-indanol in DMSO-d₆.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of 2-Bromo-1-indanol. The chemical shifts for each carbon atom are summarized below.

| Carbon Assignment | Chemical Shift (ppm) |

| Aromatic C-H | 124.5, 125.3, 127.1, 128.2 |

| Aromatic Quaternary C | 140.8, 143.1 |

| CH-OH | 78.1 |

| CH-Br | 55.9 |

| CH₂ | 38.7 |

Table 2: ¹³C NMR chemical shifts for 2-Bromo-1-indanol in DMSO-d₆.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-1-indanol was obtained using the Potassium Bromide (KBr) wafer technique.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~750 | Strong | C-H out-of-plane bend (aromatic) |

| ~650 | Medium | C-Br stretch |

Table 3: Characteristic IR absorption peaks for 2-Bromo-1-indanol.

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra presented in this guide.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 2-Bromo-1-indanol is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300.[2]

-

The spectra are typically acquired at room temperature.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of finely ground 2-Bromo-1-indanol is mixed with about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.

-

A portion of the powdered mixture is placed into a pellet-forming die.

-

The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample spectrum is then recorded and the background is automatically subtracted.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for 2-Bromo-1-indanol can be visualized as a logical workflow.

Caption: Workflow for the spectroscopic analysis of 2-Bromo-1-indanol.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Bromo-1-indanol for Researchers and Drug Development Professionals

Introduction: 2-Bromo-1-indanol, a halogenated derivative of the indane scaffold, presents as a valuable chiral building block in synthetic organic chemistry. Its rigid bicyclic structure and vicinal stereocenters, bearing hydroxyl and bromo functionalities, make it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. The stereochemical arrangement of the bromo and hydroxyl groups, existing as cis and trans isomers, significantly influences the molecule's three-dimensional structure and reactivity, thereby impacting its utility in stereoselective synthesis. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the cis and trans isomers of 2-Bromo-1-indanol, with a focus on providing detailed experimental protocols and comparative data for researchers in drug development.

Stereoselective Synthesis of Cis and Trans Isomers

The synthesis of the cis and trans isomers of 2-Bromo-1-indanol can be achieved through stereocontrolled reactions starting from indene. The choice of synthetic route dictates the relative stereochemistry of the final product.

Synthesis of trans-2-Bromo-1-indanol via Bromohydrin Formation

The formation of trans-2-Bromo-1-indanol from indene is a classic example of a halohydrin reaction, which proceeds via an anti-addition mechanism. The reaction involves the electrophilic addition of bromine to the double bond of indene to form a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by water occurs from the face opposite to the bromonium ion, leading to the exclusive formation of the trans product.

Experimental Protocol: Synthesis of trans-2-Bromo-1-indanol

-

Materials: Indene, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water, Diethyl ether, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate, Anhydrous magnesium sulfate, Rotary evaporator, Magnetic stirrer, Separatory funnel.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve indene (1 equivalent) in a 10:1 mixture of DMSO and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate, and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure trans-2-Bromo-1-indanol as a white solid.

-

Synthesis of cis-2-Bromo-1-indanol via Epoxidation and Ring Opening

The synthesis of the cis isomer involves a two-step process starting with the epoxidation of indene to form indene oxide. This is followed by the acid-catalyzed ring-opening of the epoxide with hydrobromic acid (HBr). The stereochemical outcome of the ring-opening reaction is governed by an SN2-type attack of the bromide ion on the protonated epoxide, which results in an inversion of configuration at one of the stereocenters, leading to the cis product.

Experimental Protocol: Synthesis of cis-2-Bromo-1-indanol

-

Step 1: Epoxidation of Indene

-

Materials: Indene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve indene (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add m-CPBA (1.2 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude indene oxide, which can be used in the next step without further purification.

-

-

-

Step 2: Acid-Catalyzed Ring Opening of Indene Oxide

-

Materials: Crude indene oxide, 48% Hydrobromic acid (HBr), Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve the crude indene oxide in diethyl ether and cool to 0 °C.

-

Slowly add 48% aqueous HBr (1.5 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure cis-2-Bromo-1-indanol.

-

-

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | cis-2-Bromo-1-indanol | trans-2-Bromo-1-indanol |

| Molecular Formula | C₉H₉BrO | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol | 213.07 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point (°C) | Typically lower than trans | 130-131[1][2] |

| Stereochemistry | (1R,2S) / (1S,2R) | (1R,2R) / (1S,2S) |

Table 2: Comparative ¹H NMR Data (Predicted in CDCl₃, 400 MHz)

| Proton | cis Isomer (ppm) | trans Isomer (ppm) | Key Differentiating Feature |

| H1 (CH-OH) | ~5.3 (d) | ~5.2 (d) | Coupling constant (J) to H2 |

| H2 (CH-Br) | ~4.5 (dd) | ~4.4 (dd) | Coupling constant (J) to H1 and H3 |

| H3a (CH₂) | ~3.4 (dd) | ~3.3 (dd) | |

| H3b (CH₂) | ~3.1 (dd) | ~3.0 (dd) | |

| Aromatic H | 7.2-7.6 (m) | 7.2-7.6 (m) | |

| J₁‚₂ (Hz) | ~4-6 | ~7-9 | The trans isomer is expected to have a larger coupling constant due to a larger dihedral angle in one of the stable conformations. However, this can be misleading in indane systems.[3] |

Table 3: Comparative ¹³C NMR Data (Predicted in CDCl₃, 100 MHz)

| Carbon | cis Isomer (ppm) | trans Isomer (ppm) |

| C1 (CH-OH) | ~78 | ~80 |

| C2 (CH-Br) | ~55 | ~58 |

| C3 (CH₂) | ~38 | ~40 |

| Aromatic C | ~125-142 | ~125-142 |

Role in Drug Development and Biological Significance

While specific biological activities of the individual cis and trans isomers of 2-Bromo-1-indanol are not extensively documented, the indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Indanone and indanol derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and antiviral properties.[4]

2-Bromo-1-indanol serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor to cis- and trans-1-amino-2-indanol, which are important chiral auxiliaries and ligands in asymmetric synthesis and are components of several drug candidates. The ability to stereoselectively introduce amine or other functionalities via nucleophilic substitution of the bromide allows for the generation of diverse libraries of compounds for biological screening.

The vicinal bromo-alcohol motif is also a precursor for the formation of epoxides, which are versatile intermediates for introducing a range of functionalities. Furthermore, the bromine atom can participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build more complex molecular architectures.

Potential Applications in Drug Discovery:

-

Antiviral Agents: The indane nucleus is present in some antiviral compounds. 2-Bromo-1-indanol could serve as a starting material for the synthesis of novel nucleoside and non-nucleoside analogues with potential activity against various viruses.[5]

-

Anti-inflammatory Agents: Indanone derivatives have been investigated for their anti-inflammatory properties.[4] The 2-Bromo-1-indanol isomers can be used to synthesize novel indane-based compounds for screening as anti-inflammatory drugs.

-

Chiral Building Blocks: The enantiomerically pure forms of cis- and trans-2-Bromo-1-indanol are valuable chiral building blocks for the asymmetric synthesis of complex drug molecules, where precise control of stereochemistry is crucial for therapeutic efficacy and safety.

Conclusion

The cis and trans isomers of 2-Bromo-1-indanol are valuable and versatile intermediates in organic synthesis, particularly for applications in drug discovery and development. The stereoselective synthesis of each isomer can be readily achieved through established methodologies, with bromohydrin formation from indene yielding the trans isomer and epoxidation followed by acid-catalyzed ring opening providing the cis isomer. The distinct stereochemistry of these isomers is reflected in their physical and spectroscopic properties, although careful analysis is required for unambiguous assignment. The strategic importance of these compounds lies in their potential as precursors to a wide array of more complex, biologically active molecules, making them key tools for medicinal chemists and drug development professionals. Further investigation into the specific biological activities of these isomers and their derivatives is a promising area for future research.

References

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-indanol: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-indanol, a versatile bicyclic alcohol with significant applications in organic synthesis and potential as a precursor for pharmaceutical agents. This document details its discovery and historical development, chemical and physical properties, key synthetic protocols, and explores its biological significance.

Discovery and History

The exploration of 2-Bromo-1-indanol is intrinsically linked to the broader chemical investigation of indene and its derivatives. Early work in the 1930s and 1940s laid the foundation for the synthesis of this class of compounds. Initial methods for the preparation of what is now known as trans-2-bromoindan-1-ol involved the reaction of indene with bromine water. However, these early procedures were often low-yielding.[1]

A significant advancement came with the work of Guss and Rosenthal in 1955, who developed a more efficient method utilizing N-bromosuccinimide (NBS) in water to produce trans-2-bromoindan-1-ol from indene in a higher yield of 59%.[1] This method provided a more practical route to this important synthetic intermediate. Over the years, various other methods have been developed and patented, aiming to improve yield, stereoselectivity, and industrial applicability.[1] The cis and trans isomers of 2-Bromo-1-indanol have since become valuable chiral auxiliaries and building blocks in asymmetric synthesis.[2]

Chemical and Physical Properties

2-Bromo-1-indanol is a white to off-white crystalline solid.[3] It is characterized by the presence of a bromine atom and a hydroxyl group on the five-membered ring of the indane structure. The compound exists as cis and trans stereoisomers.

General Properties

| Property | Value | Source |

| Chemical Formula | C₉H₉BrO | [2][4][5] |

| IUPAC Name | 2-bromo-2,3-dihydro-1H-inden-1-ol | [5] |

| CAS Number | 5400-80-6 (for the mixture of isomers) | [2][4][5] |

| Molar Mass | 213.07 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol and chloroform. | [2] |

Stereoisomer-Specific Properties

| Property | trans-2-Bromo-1-indanol | cis-2-Bromo-1-indanol | Source |

| CAS Number | 10368-44-2 | Not specified | [1] |

| Melting Point | 130-131 °C | Not specified | [1] |

Experimental Protocols

The synthesis of 2-Bromo-1-indanol is most commonly achieved through the bromohydrination of indene. The following protocol is a representative procedure for the synthesis of trans-2-Bromo-1-indanol using N-bromosuccinimide.

Synthesis of trans-2-Bromo-1-indanol from Indene

Materials:

-

Indene

-

N-Bromosuccinimide (NBS)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indene (1 equivalent) in a mixture of DMSO and water (e.g., 10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude trans-2-bromo-1-indanol can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Biological Significance and Applications

2-Bromo-1-indanol serves as a crucial building block in the synthesis of various pharmaceutical compounds and has been noted for its own potential biological activities.

Antimicrobial and Anti-inflammatory Properties

Studies have indicated that 2-Bromo-1-indanol exhibits antimicrobial and anti-inflammatory properties, making it a compound of interest for drug development.[2] While the specific mechanisms for 2-Bromo-1-indanol are not extensively detailed in the literature, the activity of brominated organic compounds is often attributed to their ability to interact with biological macromolecules.

The proposed antimicrobial mechanism of bromohydrins, in general, involves the reaction of the electrophilic bromine atom with nucleophilic residues in microbial proteins, such as the sulfhydryl groups of cysteine. This can lead to the disruption of protein structure and function, ultimately inhibiting microbial growth.

The anti-inflammatory effects of certain organic compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.

Synthetic Intermediate

The primary application of 2-Bromo-1-indanol in drug development is its role as a versatile synthetic intermediate. Its stereochemistry and functional groups allow for the construction of more complex molecules with specific three-dimensional arrangements, which is critical for their interaction with biological targets. It has been used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[2]

Visualizations

Proposed Antimicrobial Mechanism of Action

Caption: Proposed antimicrobial action of 2-Bromo-1-indanol.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of 2-Bromo-1-indanol.

References

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Behaviour of 2-Bromo-1-1ndanol Towards Some Amines – Oriental Journal of Chemistry [orientjchem.org]

- 5. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Bromohydrin Moiety in 2-Bromo-1-indanol: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental reactivity of the bromohydrin moiety within the 2-Bromo-1-indanol framework. This versatile chemical entity, characterized by vicinal bromine and hydroxyl groups on a strained five-membered ring fused to a benzene ring, exhibits a rich and stereochemically defined reaction profile. This document explores its key transformations, including intramolecular cyclization to form indene oxide, rearrangement reactions under acidic conditions, and nucleophilic substitution pathways. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a comprehensive resource for researchers leveraging 2-Bromo-1-indanol in synthetic chemistry and drug development.

Introduction

2-Bromo-1-indanol, a bromohydrin derivative of indene, is a valuable synthetic intermediate. The inherent strain of the indane core, coupled with the electronic properties of the bromo and hydroxyl functionalities, dictates its reactivity. The trans configuration of the bromine and hydroxyl groups, a result of its synthesis via bromination of indene in the presence of water, is crucial for many of its subsequent stereospecific reactions. Understanding the fundamental reactivity of this moiety is paramount for its effective utilization in the synthesis of complex molecules, including pharmaceutical agents.

Core Reactivity Pathways

The reactivity of 2-Bromo-1-indanol is primarily governed by three key pathways:

-

Base-Catalyzed Epoxidation: Treatment with a base facilitates an intramolecular SN2 reaction to yield indene oxide.

-

Acid-Catalyzed Rearrangement: In the presence of acid, the molecule can undergo rearrangement to form 2-indanone.

-

Nucleophilic Substitution: The carbon bearing the bromine atom is susceptible to attack by various nucleophiles, leading to the formation of substituted indanol derivatives.

The following sections will delve into the specifics of each of these pathways.

Base-Catalyzed Epoxidation to Indene Oxide

The formation of indene oxide from 2-Bromo-1-indanol is a classic example of an intramolecular Williamson ether synthesis. The trans diaxial-like arrangement of the hydroxyl and bromo groups in the five-membered ring facilitates the backside attack of the resulting alkoxide on the carbon bearing the bromine atom.

Reaction Mechanism and Stereochemistry

The reaction proceeds via a stereospecific SN2 mechanism. The basic conditions promote the deprotonation of the hydroxyl group, forming an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon atom, displacing the bromide ion and resulting in the formation of an epoxide ring with an inversion of configuration at the C-2 position. Given the typical trans configuration of the starting bromohydrin, this intramolecular cyclization leads to the formation of cis-indene oxide.

Caption: Base-catalyzed epoxidation of 2-Bromo-1-indanol.

Experimental Protocol: Synthesis of cis-Indene Oxide

This protocol is adapted from methodologies described in the literature for the epoxidation of bromohydrins.[1]

-

Dissolution: Dissolve trans-2-Bromo-1-indanol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Base Addition: Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, partition the reaction mixture between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude cis-indene oxide, which can be further purified by column chromatography on silica gel.

Quantitative Data

| Product | Reagents | Solvent | Yield | Reference |

| (1S,2R)-Indene Oxide | trans-(2S,1S)-Bromo-indanol, pH 12 adjustment | Water | Quantitative | A patent describes the quantitative conversion of trans-(2S,1S)- bromo-indanol to (1S,2R) indan oxide by adjusting the pH of the reaction mixture to about 12.[2] |

Spectroscopic Data for cis-Indene Oxide

| Technique | Key Data |

| 1H NMR | Data available in public databases such as PubChem.[3] |

| 13C NMR | Data available in public databases such as PubChem.[3] |

| IR (Infrared) | Data available in public databases such as PubChem.[3] |

| Mass Spec. | Data available in public databases such as PubChem.[3] |

Acid-Catalyzed Rearrangement to 2-Indanone

Under acidic conditions, 2-Bromo-1-indanol can undergo a rearrangement to form 2-indanone. This transformation involves protonation of the hydroxyl group, followed by a 1,2-hydride shift and tautomerization.

Reaction Mechanism

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation at the C-1 position. A subsequent 1,2-hydride shift from C-2 to C-1 results in a more stable carbocation, where the positive charge is adjacent to the bromine atom. Loss of a proton from this intermediate and tautomerization of the resulting enol leads to the formation of the final product, 2-indanone.

Caption: Acid-catalyzed rearrangement of 2-Bromo-1-indanol.

Experimental Protocol: Synthesis of 2-Indanone

The following is a general procedure based on analogous rearrangements.

-

Reaction Setup: Dissolve 2-Bromo-1-indanol (1 equivalent) in a suitable solvent like acetone or water.

-

Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Neutralization and Extraction: After completion, cool the mixture to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-indanone by column chromatography or distillation. A synthesis of 2-indanone from indene involves hydrolysis of an intermediate with sulfuric acid.[4]

Quantitative Data

Spectroscopic Data for 2-Indanone

| Technique | Key Data |

| 1H NMR | Data available in public databases such as PubChem.[5] |

| 13C NMR | Data available in public databases such as PubChem.[5] |

| IR (Infrared) | Data available in public databases such as PubChem.[5] |

| Mass Spec. | Data available in public databases such as PubChem.[5] |

Nucleophilic Substitution Reactions

The C-2 position of 2-Bromo-1-indanol is an electrophilic center that can be attacked by various nucleophiles, leading to the displacement of the bromide ion. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-2 center.

Reaction with Amines to form cis-1-Amino-2-indanol Derivatives

A significant application of this reactivity is the synthesis of cis-1-amino-2-indanol and its derivatives, which are valuable chiral auxiliaries and building blocks in medicinal chemistry.

Reaction Mechanism

The reaction with an amine nucleophile proceeds through a direct SN2 displacement of the bromide ion. The amine attacks the carbon atom bonded to the bromine from the face opposite to the C-Br bond. This backside attack leads to an inversion of configuration at the C-2 position.

Caption: Nucleophilic substitution of 2-Bromo-1-indanol with an amine.

Experimental Protocol: Synthesis of cis-1-Amino-2-indanol

A review article outlines a synthesis of racemic cis-1-amino-2-indanol where trans-2-bromoindan-1-ol is treated with excess ammonia, which likely proceeds through an indene oxide intermediate that is then opened by ammonia.[6] Another approach involves the reaction of trans-bromohydrin with sodium azide followed by reduction.[3]

-

Azide Substitution: Dissolve trans-2-Bromo-1-indanol (1 equivalent) in a solvent mixture such as ethanol/water. Add sodium azide (1.5 equivalents) and heat the mixture to reflux for several hours.

-

Extraction: After cooling, extract the product, trans-1-azido-2-indanol, with an organic solvent.

-

Reduction: Dissolve the azido-indanol in a suitable solvent like methanol or ethanol and perform a reduction of the azide group to an amine. This can be achieved by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or with a reducing agent like lithium aluminum hydride.

-

Work-up and Purification: After the reduction is complete, perform an appropriate work-up to isolate the crude cis-1-amino-2-indanol. Purify the product by crystallization or column chromatography.

Quantitative Data

| Product | Starting Material | Reagents | Yield | Reference |

| rac-trans-1-Azido-2-indanol | Indene | NBS, NaOH, NaN3 | 93% (from epoxide) | [3] |

| (1S,2S)-trans-1-Azido-2-indanol | rac-trans-1-Azido-2-indanol | Lipase PS, isopropenyl acetate | 46% (unreacted alcohol) | [3] |

| cis-Azido ester | (1S,2S)-trans-1-Azido-2-indanol | p-nitrobenzoic acid, DEAD, PPh3 | 75% | [3] |

Spectroscopic Data for cis-1-Amino-2-indanol

| Technique | Key Data |

| 1H NMR | Data available in public databases such as PubChem for the (1S,2R) enantiomer.[7] |

| 13C NMR | Data available in public databases such as PubChem for the (1S,2R) enantiomer.[7] |

| IR (Infrared) | Data available in public databases such as PubChem for the (1S,2R) enantiomer.[7] |

| Mass Spec. | Data available in public databases such as PubChem for the (1S,2R) enantiomer.[7] |

Conclusion

The bromohydrin moiety in 2-Bromo-1-indanol provides a gateway to a variety of valuable synthetic transformations. Its reactivity is characterized by stereospecific pathways leading to key intermediates such as cis-indene oxide, 2-indanone, and cis-1-amino-2-indanol derivatives. The constrained bicyclic structure of the indane core plays a crucial role in directing the stereochemical outcome of these reactions. A thorough understanding of these fundamental reactivity patterns, supported by the detailed protocols and data presented in this guide, will empower researchers to effectively utilize 2-Bromo-1-indanol as a strategic component in the design and execution of complex synthetic endeavors.

References

- 1. orgosolver.com [orgosolver.com]

- 2. WO1996036724A1 - Quantitative conversion of indene to (1s,2r) indene oxide and (1s,2r)-indandiol by combination of haloperoxidase bioconversion and chemical steps - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Indanol Scaffold as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanol scaffold, particularly derivatives of cis-1-amino-2-indanol, has emerged as a powerful and versatile chiral auxiliary in asymmetric synthesis.[1][2] Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3] The rigid, bicyclic structure of the indanol backbone provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations.[1] This high degree of stereoselectivity is crucial in the development of enantiomerically pure pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.[2]

While 2-bromo-1-indanol is a commercially available indanol derivative, its direct application as a chiral auxiliary is not extensively documented. However, it serves as a valuable structural analogue to the more widely employed derivatives of cis-1-amino-2-indanol. These derivatives, such as cis-1-arylsulfonamido-2-indanols, have proven to be highly effective chiral auxiliaries in key carbon-carbon bond-forming reactions, including the Diels-Alder and aldol reactions.[1][4] The ready availability of both enantiomers of cis-1-amino-2-indanol further enhances the utility of this scaffold, allowing for the synthesis of both enantiomers of a target molecule.[1]

These application notes provide a detailed overview and experimental protocols for the use of an indanol-derived chiral auxiliary in the asymmetric Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the construction of complex cyclic systems.[4][5]

Application: Asymmetric Diels-Alder Reaction

Derivatives of cis-1-amino-2-indanol have been successfully employed as chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. Specifically, acrylate esters of cis-1-arylsulfonamido-2-indanols have demonstrated exceptional efficacy, providing the desired cycloadducts with high yields and excellent diastereoselectivities.[4]

Logical Workflow for Asymmetric Diels-Alder Reaction

Caption: Workflow for the use of a cis-1-amino-2-indanol derived chiral auxiliary in an asymmetric Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the results of the Lewis acid-promoted Diels-Alder reaction between cyclopentadiene and acrylate esters derived from various cis-1-arylsulfonamido-2-indanols.[4]

| Entry | Ar in ArSO₂ | Lewis Acid | Yield (%) | endo:exo ratio | Diastereomeric Excess (de, %) |

| 1 | C₆H₅ | Et₂AlCl | 80 | >99:1 | 85 |

| 2 | 4-Me-C₆H₄ | Et₂AlCl | 82 | >99:1 | 90 |

| 3 | 4-NO₂-C₆H₄ | Et₂AlCl | 75 | >99:1 | 92 |

| 4 | 2,4,6-Me₃-C₆H₂ | Et₂AlCl | 78 | >99:1 | 88 |

| 5 | C₆H₅ | ZnCl₂ | 65 | >99:1 | 75 |

| 6 | 4-Me-C₆H₄ | ZnCl₂ | 70 | >99:1 | 80 |

Experimental Protocols

The following protocols are based on the successful application of cis-1-arylsulfonamido-2-indanols in the asymmetric Diels-Alder reaction.[4]

Protocol 1: Synthesis of the Chiral Auxiliary (cis-1-(phenylsulfonamido)-2-indanol)

Materials:

-

(1R, 2S)-1-amino-2-indanol

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (1R, 2S)-1-amino-2-indanol (1.0 eq) in CH₂Cl₂ at 23 °C, add triethylamine (3.0 eq).

-

Slowly add a solution of benzenesulfonyl chloride (1.2 eq) in CH₂Cl₂ to the mixture.

-

Stir the reaction mixture at 23 °C for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

-